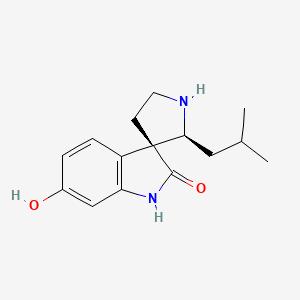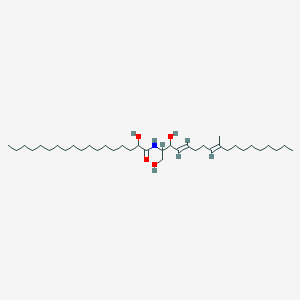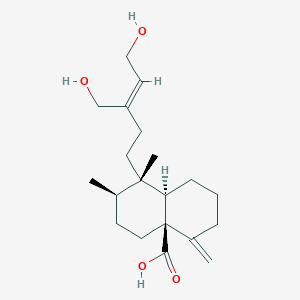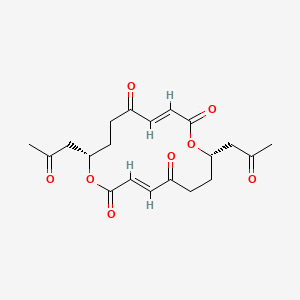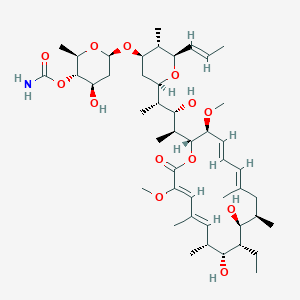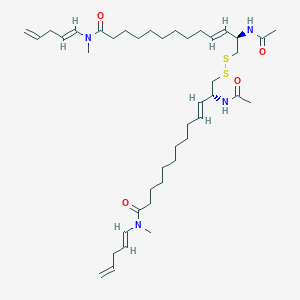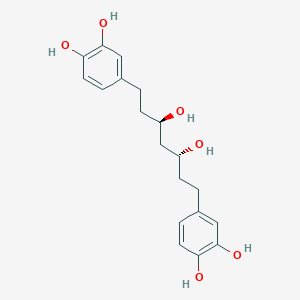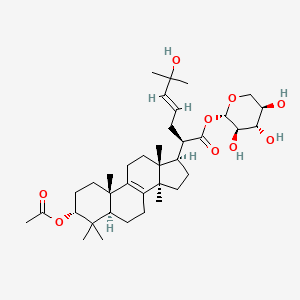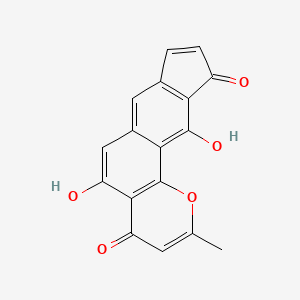
Euplectin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Euplectin is a natural product found in Flavoparmelia euplecta with data available.
Scientific Research Applications
Synthesis and Structure Elucidation
Total Synthesis of Euplectin : Euplectin, a unique natural product with a chromone fused indenone structure, was synthesized in a 17-step process. This synthesis highlighted key reactions such as Hauser sulfoxide annulation and chromone formation, offering insights into the compound's complex structure (Mal & De, 2009).
Isolation from Flavoparmelia euplecta : Euplectin, along with a related compound, coneuplectin, was isolated from the lichen Flavoparmelia euplecta. Their structures were elucidated using advanced NMR spectroscopic methods, marking them as the first lichen metabolites with indenone or indanone structures (Ernst-Russell et al., 2000).
Biological Applications and Studies
Lectin Gene Expression in Rice : Euplectin-related lectins, specifically the Euonymus lectin (EUL) family, have been studied in rice. These lectins are involved in various biological processes, including stress responses. The study provided insights into the differential stress responses and tissue specificity of EUL genes in rice (Lambin et al., 2020).
Study of Glass Sponge Optical Properties : The deep-sea 'glass' sponge Euplectella was found to possess remarkable fiber-optical properties in its spicules, comparable to commercial telecommunication fibers. This discovery underscores the technological potential of biological materials (Sundar et al., 2003).
Silica Polycondensation Directed by Glassin : In the marine sponge Euplectella, a protein named “glassin” was found to direct silica polycondensation. This protein plays a crucial role in the formation of the sponge's skeletal system, highlighting the intricate relationship between biological organisms and material formation (Shimizu et al., 2015).
properties
Product Name |
Euplectin |
|---|---|
Molecular Formula |
C17H10O5 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
5,11-dihydroxy-2-methylindeno[5,6-h]chromene-4,10-dione |
InChI |
InChI=1S/C17H10O5/c1-7-4-11(19)15-12(20)6-9-5-8-2-3-10(18)13(8)16(21)14(9)17(15)22-7/h2-6,20-21H,1H3 |
InChI Key |
YMHHRZDSHVZLHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C3=C(C4=C(C=CC4=O)C=C3C=C2O)O |
synonyms |
euplectin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



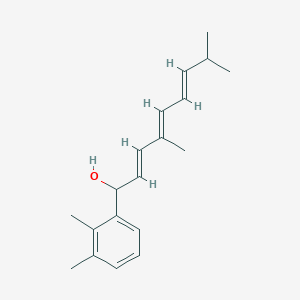
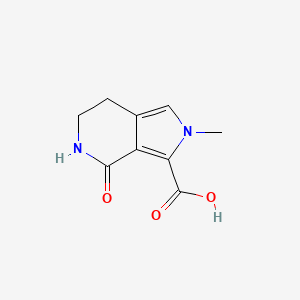
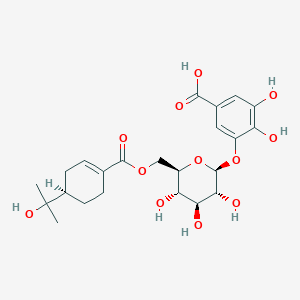
![1-[(4-Azido-3-iodophenyl)methyl]-4-(2-benzhydryloxyethyl)piperidine](/img/structure/B1251335.png)
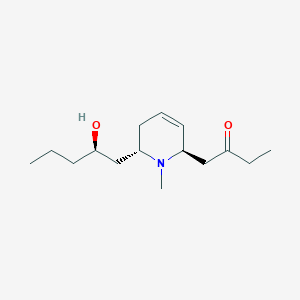
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1251337.png)
